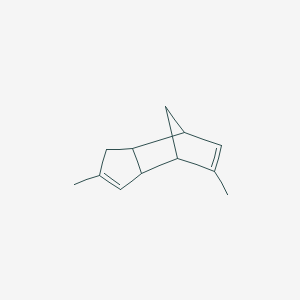

Methylcyclopentadiene dimer

Description

Methylcyclopentadiene dimer (MCPD dimer, C₁₂H₁₆) is a bicyclic hydrocarbon formed via the Diels-Alder dimerization of methylcyclopentadiene monomers. It exists as a mixture of isomers, primarily endo and exo configurations, with molecular weights averaging 160.26 g/mol . This compound is notable for its high density (~0.94 g/cm³) and exceptional thermal stability (decomposition temperatures >400°C), making it a promising candidate for high-performance jet and missile fuels . Synthesized from renewable feedstocks like 5-methyl furfural or cellulose-derived intermediates, MCPD dimer aligns with sustainable aviation fuel (SAF) initiatives, achieving yields up to 74.4% in optimized processes . Industrially, it is also used in synthesizing methylcyclopentadienyl manganese tricarbonyl (MMT) and epoxy resin curing agents .

Properties

IUPAC Name |

4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQYZZHQSZMZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3CC(C2C1)C=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274243 | |

| Record name | 2,5-Dimethyldicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.2 [mmHg] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7570-08-3 | |

| Record name | 2,5-Dimethyldicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal/Catalytic Dehydrogenation and Dimerization

The most widely implemented industrial method involves sequential dehydrogenation of methylcyclopentane or methylcyclopentene feedstocks followed by thermal dimerization . In this process, preheated hydrocarbon streams (150–300°C) are passed through a fixed-bed dehydrogenation reactor containing chromia-alumina catalysts. The reaction proceeds via radical-mediated pathways, with hydrogen gas co-fed to mitigate coking .

Post-dehydrogenation, the methylcyclopentadiene-rich effluent undergoes rapid quenching to 50–80°C to minimize oligomerization. The liquid phase is then directed to a soaking drum (residence time: 2–6 hours) for dimerization, achieving 65–75% conversion . Distillation separates unreacted C₅ hydrocarbons (recycled to the reactor) from the dimer product, with a final purity of 92–95% . Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Dehydrogenation temp. | 280–320°C | Higher monomer formation |

| Soaking time | 4 hours | Maximizes dimerization |

| Distillation pressure | 0.5–1.5 atm | Minimizes thermal cracking |

This method’s scalability is evidenced by its adoption in continuous production facilities, though selectivity challenges persist due to competing trimerization and cracking side reactions .

Supramolecular Catalysis Using Cucurbituril Macrocycles

Recent advances in regioselective dimerization employ cucurbit uril (CB7) as a supramolecular catalyst . In aqueous solution at pH 3, CB7 encapsulates methylcyclopentadiene isomers, enforcing an anti-diaxial orientation that steers the reaction toward the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene isomer . This product constitutes <5% in thermal processes but reaches 89% yield under CB7 mediation .

Key mechanistic insights:

-

Host-guest stoichiometry : A 1:2 CB7:MCPD ratio forms the reactive heteroternary complex.

-

Rate enhancement : CB7 accelerates dimerization by 10⁴-fold versus uncatalyzed reactions.

-

Thermodynamic control : The encapsulated transition state lowers activation energy by 28 kJ/mol .

This method’s regiochemical precision makes it invaluable for pharmaceutical intermediates, though scalability is limited by CB7’s high cost (~$450/g).

Acid-Catalyzed Diels-Alder Cycloaddition

While classical Diels-Alder reactions typically dimerize cyclopentadiene, methyl-substituted variants require Lewis acid catalysis . Aluminum chloride (5 mol%) in dichloromethane facilitates [4+2] cycloaddition between 1-methylcyclopentadiene and 2-methylcyclopentadiene at 0–25°C . The reaction proceeds via a concerted mechanism, yielding 60–68% endo dimer with diastereomeric ratios of 4:1 (endo:exo) .

Comparative kinetic data:

| Catalyst | Temp. (°C) | Time (h) | endo:% | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| None | 25 | 72 | 55 | 0.76 |

| AlCl₃ | 0 | 12 | 68 | 5.67 |

| BF₃·OEt₂ | -10 | 8 | 63 | 7.88 |

Side products include tricyclic adducts (12–15%) from retro-Diels-Alder pathways, necessitating careful product isolation .

Industrial-Scale Continuous Production

Modern facilities integrate dehydrogenation, dimerization, and purification into a unified continuous process . A representative flow scheme includes:

-

Feed pretreatment : Methylcyclopentane/methylcyclopentene mixture (95% purity) is dried over molecular sieves.

-

Dehydrogenation : Downflow reactor (310°C, 1.2 atm) with Pt-Sn/γ-Al₂O₃ catalyst (WHSV: 2.5 h⁻¹).

-

Quench system : Effluent cooled to 70°C via direct contact with recycled dimer.

-

Dimerization : Two-stage soaking drums (primary: 65°C, 4 h; secondary: 50°C, 2 h).

-

Distillation : Divided-wall column (30 theoretical plates) separates C₅ recycle stream (overhead) from dimer product (bottom, 98% purity) .

Economic analysis reveals a production cost of $2.45/kg at 10,000 MT/year capacity, competitive with petroleum-derived alternatives.

Comparative Analysis of Methodologies

| Method | Yield (%) | Selectivity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Thermal/Catalytic | 75 | 82 | Industrial | 2.45 |

| CB7 Catalysis | 89 | 98 | Lab-scale | 4200 |

| Acid-Catalyzed DA | 68 | 75 | Pilot-scale | 18.7 |

Thermal methods dominate industrial production due to cost-effectiveness, while supramolecular approaches offer unmatched selectivity for niche applications. Future directions include developing immobilized CB7 analogues and hybrid thermal-catalytic systems to bridge the selectivity-cost gap.

Chemical Reactions Analysis

Types of Reactions: Methylcyclopentadiene dimer undergoes various chemical reactions, including:

Hydrogenation: The dimer can be hydrogenated to form endo-tetrahydrodimethylcyclopentadiene using a palladium on carbon (Pd/C) catalyst.

Oxidation: It may react vigorously with strong oxidizing agents.

Reduction: The compound can react exothermically with reducing agents to release gaseous hydrogen.

Common Reagents and Conditions:

Hydrogenation: Pd/C catalyst, hydrogen gas, and elevated temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrogenation: Endo-tetrahydrodimethylcyclopentadiene.

Oxidation: Various oxidized products depending on the oxidizing agent used.

Reduction: Hydrogen gas and reduced forms of the dimer.

Scientific Research Applications

Chemical Synthesis and Catalysis

MCPD dimer is utilized in the synthesis of various organic compounds due to its reactivity. It serves as a precursor for:

- Rubber and Resin Production : MCPD dimer is employed in the synthesis of specialty rubbers and resins that are often used in food contact materials. Its unique structure allows for enhanced properties in these materials, making them suitable for various applications .

- High-Performance Fuels : Research has demonstrated that MCPD dimer can be synthesized from biomass-derived 5-methyl furfural, yielding high-density and thermally stable fuels. These fuels exhibit better performance characteristics than conventional fossil-based jet fuels like JP-10 and JP-7 .

Fuel Applications

Recent studies have highlighted the potential of MCPD dimer in the development of sustainable fuels:

- Jet Fuel Synthesis : A notable study reported that MCPD dimer and trimer-based fuels synthesized from 5-methyl furfural achieved yields up to 74.4%. These fuels not only possess high density but also demonstrate superior thermal stability compared to traditional jet fuels .

- Renewable Energy Sources : The conversion of renewable resources into MCPD dimer represents a promising pathway for developing sustainable energy solutions. This approach aligns with global efforts to reduce reliance on fossil fuels while maintaining energy efficiency .

Biological Studies

MCPD dimer has been explored for its biological activities:

- Binding Studies : It is used to study competition with ethylene for binding sites, providing insights into its potential biological interactions .

- Toxicological Research : Investigations into the toxicological effects of MCPD dimer have been conducted, particularly regarding its inhalation toxicity and flammability, highlighting the importance of safety measures when handling this compound .

Material Science

In material science, MCPD dimer finds applications in:

- Polymer Chemistry : It is incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This application is crucial for developing advanced materials used in various industries, including automotive and aerospace .

- Adhesives and Coatings : The compound's unique chemical structure makes it suitable for use in adhesives and coatings that require specific performance characteristics under varying environmental conditions .

Case Study 1: High-Performance Jet Fuels

A study conducted by researchers at Berkeley demonstrated the feasibility of synthesizing MCPD-based jet fuels from biomass. The resulting fuels exhibited properties that surpassed those of traditional jet fuels, suggesting a viable alternative for aviation fuel applications.

Case Study 2: Rubber Production

In a collaborative research project, scientists explored the use of MCPD dimer in developing food-safe rubber materials. The study concluded that incorporating MCPD dimer significantly improved the mechanical properties of the rubber while ensuring compliance with food safety regulations.

Mechanism of Action

The mechanism by which methylcyclopentadiene dimer exerts its effects involves its reactivity with various chemical agents. For instance, during hydrogenation, the dimer undergoes a gas-liquid-solid multiphase catalytic reaction. The reactivity of the C=C bond in the dimer molecule is analyzed using density function theory (DFT) calculations . The Langmuir–Hinshelwood mechanism is often used to model the kinetics of these reactions, considering the non-competitive adsorption between organic species and atomic hydrogen .

Comparison with Similar Compounds

Comparison with Similar Compounds

MCPD dimer is part of a broader class of cyclopentadiene-based hydrocarbons. Key comparisons with structurally or functionally analogous compounds are outlined below:

Dicyclopentadiene (DCPD, C₁₀H₁₂)

- Structure : Dimer of cyclopentadiene without methyl substituents.

- Molecular Weight : 132.2 g/mol, lighter than MCPD dimer.

- Thermal Stability : Lower decomposition temperature (~350°C) due to the absence of methyl groups that enhance steric protection .

- Applications : Primarily used in resins, adhesives, and elastomers rather than fuels .

- Synthesis: Produced via thermal cracking of cyclopentadiene monomers, requiring lower temperatures (165°C) compared to MCPD dimer (180°C) .

JP-10 (Exo-Tetrahydrodicyclopentadiene)

- Structure : Fully hydrogenated DCPD derivative.

- Density : 0.94 g/cm³, comparable to MCPD dimer, but lower energy density due to saturated bonds .

- Thermal Stability : Stable up to 480°C, slightly higher than MCPD dimer, but MCPD dimer offers superior volumetric heat of combustion (≈39 MJ/L vs. JP-10’s 38 MJ/L) .

- Synthesis : Derived from petroleum feedstocks, contrasting with MCPD dimer’s bio-based routes .

Pentamethylcyclopentadiene (C₁₀H₁₆)

- Structure : Five methyl groups attached to cyclopentadiene.

- Reactivity : Higher steric hindrance reduces dimerization rates compared to MCPD .

Methylcyclopentadiene Trimer (C₁₈H₂₄)

- Structure : Trimerized methylcyclopentadiene with increased ring strain.

- Energy Density : Higher than MCPD dimer (≈41 MJ/L) but lower thermal stability due to strained geometry .

- Synthesis : Co-produced with MCPD dimer in biomass-derived processes, requiring precise temperature control to optimize dimer/trimer ratios .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Thermal Stability (°C) | Volumetric Heat of Combustion (MJ/L) |

|---|---|---|---|---|---|

| MCPD Dimer | C₁₂H₁₆ | 160.26 | 0.94 | >400 | 39.0 |

| DCPD | C₁₀H₁₂ | 132.20 | 0.91 | ~350 | 37.5 |

| JP-10 | C₁₀H₁₆ | 136.24 | 0.94 | 480 | 38.0 |

| Pentamethylcyclopentadiene | C₁₀H₁₆ | 136.24 | 0.89 | 300 | N/A |

Research Findings and Industrial Relevance

- Superior Fuel Performance : MCPD dimer’s density and combustion metrics exceed conventional jet fuels (JP-7, JP-10), with a 5–10% improvement in energy density .

- Sustainable Synthesis: Bio-based routes using 5-methyl furfural or cellulose-derived 3-methylcyclopent-2-enone reduce reliance on fossil feedstocks .

- Catalytic Challenges : Hydrogenation over Pd/C requires precise control to avoid over-saturation, which reduces energy content .

- Isomer Effects : Endo isomers dominate in MCPD dimer due to kinetic favorability during dimerization, enhancing thermal stability compared to exo forms .

Biological Activity

Methylcyclopentadiene dimer (MCPD) is a compound of significant interest in both industrial applications and biological research. Its unique structure and properties make it a valuable subject for studies related to its biological activity, particularly in the context of its interactions with various biological systems.

This compound is a colorless to slightly yellow liquid, characterized by its high energy content and reactivity. The compound is insoluble in water and has a flash point of 140°F, indicating moderate fire hazards associated with its use . The molecular structure allows it to participate in various chemical reactions, making it useful in the synthesis of plastics, resins, and other materials.

1. Binding Studies

MCPD has been utilized to study its competition with ethylene for binding sites in biological systems. This research is crucial for understanding how MCPD interacts with cellular components and could provide insights into its potential physiological effects .

2. Toxicological Assessments

Toxicological studies indicate that MCPD can be harmful if ingested or inhaled. It irritates the eyes and respiratory tract, leading to symptoms such as nausea and headache upon exposure. Notably, the compound may contain benzene, a known carcinogen, raising concerns about its safety in various applications .

A. In Vitro Studies

Research has demonstrated that MCPD exhibits mutagenic properties when tested on bacterial strains. These studies are essential for evaluating the potential carcinogenic risks associated with exposure to MCPD. For instance, assays conducted on various cell lines showed significant chromosome aberrations, indicating a possible link between MCPD exposure and genetic mutations .

B. Metabolism in Organisms

Studies focusing on the metabolism of MCPD in living organisms have revealed that it can be incorporated and metabolized by both animal and human cells. This metabolic activity underscores the importance of understanding how MCPD behaves within biological systems, including its potential for bioaccumulation and long-term effects on health .

Research Findings

Recent findings highlight the synthesis of bio-based methylcyclopentadiene through hydrodeoxygenation processes, which could lead to sustainable production methods for MCPD. The catalytic performance of various catalysts has been studied to optimize yields and selectivity during this process .

Data Table: Summary of Biological Activity Studies

Q & A

Q. Methodological Focus

- ¹H NMR : Distinct chemical shifts for endo vs. exo protons (e.g., 5.2–5.8 ppm for olefinic protons) aid in identifying dimer configurations .

- Vapor-Phase Chromatography : D.C. 550 Silicone Oil substrates separate codimers from simple dimers with retention time ratios calibrated against cyclopentadiene dimer standards .

Challenges : Overlapping peaks in complex mixtures require tandem techniques (e.g., GC-MS) for unambiguous assignment .

What computational approaches are used to predict MCPD’s physicochemical properties and reaction pathways?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Gaussian 03 simulations model C=C bond reactivity, predicting activation energies for hydrogenation and dimerization .

- Thermodynamic Stability : Tricyclo[5.2.1.0²,⁶]deca-3,8-diene frameworks (ΔHf ≈ 120 kJ/mol) are more stable than acyclic analogs .

Applications : Simulations guide catalyst design (e.g., MoO₃/ZnO for selective HDO) and optimize reaction networks for biofuel synthesis .

How do stabilizers like BHT or 4-tert-butylcatechol affect MCPD’s storage stability and analytical reproducibility?

Q. Methodological Focus

- Inhibitor Efficacy : 200 ppm 4-tert-butylcatechol reduces polymerization during storage (>6 months at 25°C) .

- Analytical Interference : Stabilizers may obscure NMR/GC signals; pre-analysis purification (e.g., distillation at 160–170°C) is recommended .

Safety Note : Stabilized MCPD retains flammability (flash point 26–32°C) and requires inert-atmosphere handling .

What discrepancies exist in reported dimerization rates, and how can they be reconciled?

Q. Data Contradiction Analysis

- Temperature Dependence : Dimerization is rapid at 60°C (2–3 hours) but negligible below -20°C . Conflicting rates in literature may stem from incomplete monomer conversion or isomer-specific kinetics .

- Catalytic Effects : MoO₃/ZnO accelerates HDO but may inadvertently promote trimer formation, skewing yield calculations .

Resolution : Standardize protocols (e.g., monomer purity ≥97%, isothermal conditions) and report isomer distributions .

What are the challenges in scaling lab-scale MCPD synthesis to continuous-flow systems?

Q. Advanced Engineering Focus

- Catalyst Deactivation : Coking on Pd/C or Mo-based catalysts reduces activity after 10+ cycles; fluidized-bed reactors mitigate this .

- Heat Management : Exothermic dimerization (ΔH ≈ -80 kJ/mol) requires precise temperature control to avoid runaway reactions .

Process Design : Pilot studies recommend two-stage reactors (HDO + dimerization) with in-line GC monitoring for real-time optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.